molecular formula C4H4ClF3O2 B1457656 3,3,3-Trifluoropropyl chloroformate CAS No. 473237-11-5

3,3,3-Trifluoropropyl chloroformate

Cat. No. B1457656
M. Wt: 176.52 g/mol
InChI Key: VWKQPRLYVOPVSD-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl chloroformate is a chemical compound with the molecular formula C4H4ClF3O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoropropyl chloroformate consists of a carbon backbone with three fluorine atoms attached to the terminal carbon and a chloroformate group attached to the other end .


Physical And Chemical Properties Analysis

3,3,3-Trifluoropropyl chloroformate is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis and Reactivity

3,3,3-Trifluoropropyl chloroformate is a versatile reagent in synthetic organic chemistry, particularly in the synthesis of trifluoromethylated compounds, which are of significant interest in pharmaceuticals and agrochemicals. For instance, 3,3,3-trifluoropropynyl-substituted compounds, prepared from 3,3,3-trifluoropropynyllithium, serve as building blocks for a variety of trifluoromethylated allenes, arylacetylenes, and enynes, highlighting the compound's role in facilitating the synthesis of fluorine-containing organic molecules with potential biological activities (Shimizu et al., 2009). Furthermore, the development of a new trifluoropropenylation reagent from 3,3,3-trifluoroprop-1-enyl groups offers a pathway for drug development, showcasing the importance of 3,3,3-trifluoropropyl chloroformate derivatives in medicinal chemistry (Ikeda, 2019).

Analytical Chemistry

In analytical chemistry, highly-fluorinated chloroformates, including derivatives of 3,3,3-trifluoropropyl chloroformate, have been explored as derivatizing agents for the identification of polar analytes in water samples. These reagents aid in the analysis of drinking water disinfection by-products, demonstrating the compound's utility in environmental monitoring and assessment of water quality (Vincenti et al., 2005).

Material Science

In material science, 3,3,3-trifluoropropyl chloroformate derivatives have been used to modify the surface properties of mesoporous silica, resulting in materials with enhanced hydrophobicity and adsorption properties. This modification has significant implications for environmental remediation, particularly in the adsorption and removal of pollutants such as dibutyl phthalate from aqueous solutions (Diao et al., 2017).

Catalysis

Catalytic processes involving 3,3,3-trifluoropropyl chloroformate derivatives have been explored for the regioselective fluorination of aromatics, illustrating the compound's role in the synthesis of fluorinated organic molecules. Such processes are critical in the development of materials and molecules with enhanced chemical and physical properties for various industrial applications (Mao et al., 2014).

Safety And Hazards

3,3,3-Trifluoropropyl chloroformate is classified as dangerous with hazard statements including H226, H302, H314, H331, and H335 . This indicates that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, toxic if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3,3,3-trifluoropropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3O2/c5-3(9)10-2-1-4(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKQPRLYVOPVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropyl chloroformate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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